

Technical Guide to H-D-Ser(SO3H)-OH for Research Applications

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Compound of Interest		
Compound Name:	H-D-Ser(SOH)-OH	
Cat. No.:	B10784956	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-D-Ser(SO3H)-OH, also known as O-Sulfo-D-serine, a key compound for neurological research. Given the initial ambiguity in nomenclature, it is critical to clarify that the stable, commercially available compound for research is the sulfonic acid derivative (–SO3H), not the highly unstable sulfenic acid form (–SOH). This guide details its commercial availability, its role in N-methyl-D-aspartate (NMDA) receptor signaling, and relevant experimental protocols.

Commercial Supplier and Related Compounds

H-D-Ser(SO3H)-OH is a specialized chemical, and its availability is limited. However, it can be acquired for research purposes. For broader context, suppliers of the parent compound, D-Serine, and the L-isomer, L-Serine O-sulfate, are also included as they may be relevant for comparative studies.



Compo und Name	Supplier	Catalog Number	CAS Number	Molecul ar Formula	Molecul ar Weight (g/mol)	Purity	Notes
O-Sulfo- D-serine	Santa Cruz Biotechn ology	sc- 224407	19794- 48-0	C₃H7NO6 S	185.16	Research Grade	For Research Use Only.[1]
L-Serine O-sulfate potassiu m salt	Sigma- Aldrich	S0877	17436- 02-1	C₃H6KN O6S	223.25	Not Specified	
D-Serine	Spectrum Chemical	S1323	312-84-5	С₃Н7NОз	105.09	≥98.5%	Suitable for general research use.
D-Serine	Thermo Fisher Scientific	A12633	312-84-5	СзН7NОз	105.09	98%	
D-Serine	RayBiote ch	331- 11367-1	312-84-5	СзН7NОз	105.09	99.31%	

Core Signaling Pathway: NMDA Receptor Coagonism

D-Serine is a crucial co-agonist at the glycine site of the NMDA receptor, a glutamate-gated ion channel vital for synaptic plasticity, learning, and memory.[2] H-D-Ser(SO3H)-OH, as a D-Serine analog, is investigated for its potential to modulate this pathway. The binding of both glutamate and a co-agonist (like D-Serine) is required for the NMDA receptor channel to open, allowing Ca²⁺ influx and triggering downstream signaling cascades.

Caption: NMDA receptor activation by glutamate and a co-agonist like D-Serine.



Experimental Protocols NMDA Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of H-D-Ser(SO3H)-OH for the NMDA receptor glycine site using a radiolabeled ligand.

Methodology:

- Membrane Preparation:
 - Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
 - Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
 - Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
 - Resuspend the final synaptic membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
- Binding Assay:
 - In a 96-well plate, combine the following in order:
 - Assay Buffer (50 mM Tris-HCl, pH 7.4).
 - A fixed concentration of a radiolabeled antagonist for the glycine site (e.g., [³H]MDL 105,519).
 - Varying concentrations of the competitor compound, H-D-Ser(SO3H)-OH (typically from 1 nM to 1 mM).
 - Synaptic membrane preparation (approximately 100-200 µg of protein).
 - For non-specific binding determination, add a high concentration (e.g., 1 mM) of unlabeled glycine to a set of wells.



- Incubate the plate at 4°C for 30 minutes.
- Detection and Analysis:
 - Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound and free radioligand.
 - Wash the filters three times with ice-cold assay buffer.
 - Place the filters in scintillation vials with scintillation cocktail.
 - Quantify the radioactivity using a liquid scintillation counter.
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the specific binding as a function of the H-D-Ser(SO3H)-OH concentration and determine the inhibition constant (Ki) using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NMDA receptor binding assay.

Caption: Workflow for a competitive NMDA receptor binding experiment.

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References

- 1. scbt.com [scbt.com]
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